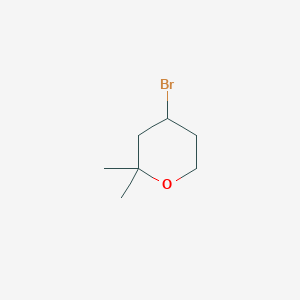

4-Bromo-2,2-dimethyloxane

CAS No.: 1339437-32-9

Cat. No.: VC3408148

Molecular Formula: C7H13BrO

Molecular Weight: 193.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339437-32-9 |

|---|---|

| Molecular Formula | C7H13BrO |

| Molecular Weight | 193.08 g/mol |

| IUPAC Name | 4-bromo-2,2-dimethyloxane |

| Standard InChI | InChI=1S/C7H13BrO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 |

| Standard InChI Key | NIUKLEOPCNIFFU-UHFFFAOYSA-N |

| SMILES | CC1(CC(CCO1)Br)C |

| Canonical SMILES | CC1(CC(CCO1)Br)C |

Introduction

4-Bromo-2,2-dimethyloxane is a brominated organic compound characterized by the presence of a bromine atom and two methyl groups attached to an oxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties. Despite limited specific literature, it can be synthesized through bromination reactions and is involved in various types of chemical reactions.

Chemical Reactions

4-Bromo-2,2-dimethyloxane undergoes various types of chemical reactions, including:

-

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize this compound, potentially yielding oxo-compounds or carboxylic acids.

-

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions, producing bromoalkanes or alcohols.

-

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxides, resulting in the formation of ethers, esters, or other substituted oxanes.

Applications in Research and Industry

-

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

-

Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

-

Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Bromo-2,2-dimethyloxane is similar to other brominated oxanes and related compounds, such as 4-Bromo-2-methyloxane and 4-Bromo-3-methyloxane. These compounds share structural similarities but differ in the position and number of substituents on the oxane ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume